molecular formula C18H20FN5O2 B3013331 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 922083-33-8

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Cat. No.: B3013331
CAS No.: 922083-33-8
M. Wt: 357.389
InChI Key: GQFVHEHSSBEENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C18H20FN5O2 and its molecular weight is 357.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F2N5O3, with a molecular weight of 439.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine atoms may enhance its pharmacological properties by improving metabolic stability and bioavailability.

PropertyValue
Molecular FormulaC22H19F2N5O3
Molecular Weight439.4 g/mol
Melting PointN/A
Boiling PointN/A
DensityN/A

Antimicrobial Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This suggests that the compound may serve as a lead in developing new anti-tubercular agents.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer properties. Recent studies have demonstrated that compounds similar to this compound show potent inhibitory effects on various cancer cell lines. For example, compounds derived from this scaffold have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific derivatives have displayed IC50 values against CDK2 and CDK9 of 0.36 µM and 1.8 µM, respectively .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It may interact with various receptors influencing cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicate that derivatives of this compound are generally non-toxic at therapeutic concentrations . This is an important consideration for drug development as it suggests a favorable safety profile.

Study on Antitubercular Activity

In a study aimed at synthesizing novel anti-tubercular agents, several compounds were evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. Among these, derivatives with the pyrazolo[3,4-d]pyrimidine core showed promising results with significant activity and low cytotoxicity towards human cells .

Study on Anticancer Properties

Another study focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness in inhibiting cell proliferation in HeLa and A375 cancer cell lines. The compounds exhibited selective inhibition against CDK enzymes, highlighting their potential as targeted cancer therapies .

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-12(2)17(25)20-7-8-24-16-15(9-22-24)18(26)23(11-21-16)10-13-3-5-14(19)6-4-13/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFVHEHSSBEENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.